molecular formula C9H13N3O3 B1206544 Pentopyranine A CAS No. 39057-02-8

Pentopyranine A

Cat. No. B1206544
CAS RN: 39057-02-8
M. Wt: 211.22 g/mol
InChI Key: RQQDLJNLFGVCKQ-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentopyranine A is an alpha-L cytosine nucleoside elaborated by Streptomyces griseochromogenes . It is a pentacyclic pyran-based natural product that has attracted increasing attention from researchers due to its promising biological activities.


Synthesis Analysis

The total synthesis of Pentopyranine A was reported in The Journal of Organic Chemistry in 1974 . The synthesis process involved complex chemical reactions and the use of various reagents .

Scientific Research Applications

1. Role in Blasticidin S Biosynthesis

Pentopyranines A and C, including Pentopyranine A, are established as shunt pathway products in the biosynthesis of blasticidin S, an important nucleoside antibiotic. These compounds were characterized based on chemical and NMR spectral evidence. Their structural identification has provided insight into the biosynthetic pathways of nucleoside antibiotics (Seto, Ōtake, & Yonehara, 1973).

2. Chemical Synthesis and Structural Analysis

Research on Pentopyranine A includes efforts in total synthesis and structural analysis. For instance, synthetic analogs of Pentopyranine B and D were produced to confirm their structures, contributing to the understanding of the chemical nature of these nucleosides (Watanabe, Matsuda, & Itoh, 1981). This synthetic approach helps in comprehending the complex chemistry of Pentopyranine A and related compounds.

3. Isolation from Natural Sources

Pentopyranines, including Pentopyranine A, were isolated from the fermentation broth of Streptomyces griseochromogenes. Their isolation and characterization were crucial for understanding the natural production and roles of these nucleosides in microbial metabolism (Seto, 1973).

properties

IUPAC Name

4-amino-1-[(2R,5R)-5-hydroxyoxan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(13)5-15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQDLJNLFGVCKQ-HTRCEHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC[C@@H]1O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959886
Record name 1-(5-Hydroxyoxan-2-yl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentopyranine A

CAS RN

39057-02-8
Record name Pentopyranine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039057028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Hydroxyoxan-2-yl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentopyranine A
Reactant of Route 2
Pentopyranine A
Reactant of Route 3
Pentopyranine A
Reactant of Route 4
Pentopyranine A
Reactant of Route 5
Pentopyranine A
Reactant of Route 6
Pentopyranine A

Citations

For This Compound
31
Citations
H Seto, N OTAKE, H Yonehara - Agricultural and Biological …, 1973 - jstage.jst.go.jp
Structure of Pentopyranines A and C, Two Cytosine Nucleosides 2423 hydrolysis. It is also known that the con jugated system of the pyrimidine base should be destroyed in order to …
Number of citations: 14 www.jstage.jst.go.jp
KA Watanabe, TMK Chiu… - The Journal of Organic …, 1974 - ACS Publications
… pentopyranine A … Pentopyranine A and C are the firstnaturally occurring nucleosides possessing the … ) from L-arabinose andits identity with pentopyranine A. Condensation of …
Number of citations: 14 pubs.acs.org
KA Watanabe, A Matsuda, T Itoh - Canadian Journal of …, 1981 - cdnsciencepub.com
Pentopyranine B and D, pentopyranosylcytosine nucleosides elaborated by Streptomyces griseochromogenes, have been synthesized from the common intermediate, methyl 4-O-…
Number of citations: 10 cdnsciencepub.com
H Seto, N Ōtake, H Yonehara - Tetrahedron Letters, 1972 - Elsevier
… with the structural elucidation of the two main components, designated pentopyranine A … Pentopyranine A 4 C~HI~OSNI(M+: m/e ul), mp. 258'% (dec.1. … Pentopyranine A …
Number of citations: 6 www.sciencedirect.com
TMK Chiu, H Ohrui, KA Watanabe… - The Journal of Organic …, 1973 - ACS Publications
… Recently, Seto, et at.,2 isolated two cytosine nucleosides, pentopyranine A and C, from the … Pentopyranine A and C are therefore the first naturally occurring nucleosides possessing …
Number of citations: 8 pubs.acs.org
KA WATANABE, DH HOLLENBERG… - The Journal of …, 1976 - jstage.jst.go.jp
… YONEHARA: The structures of pentopyranine A and C. Two cytosine nucleosides with aL-… Total synthesis of pentopyranine A, an aL-cytosine nucleoside elaborated by Streptomyces …
Number of citations: 9 www.jstage.jst.go.jp
H Seto - Agricultural and Biological Chemistry, 1973 - Taylor & Francis
Under the screening program for characterization of intermediates lying on the pathway of blasticidin S biosynthesis, 4 cytosine nucleosides designated pentopyranines A, B, C and D …
Number of citations: 21 www.tandfonline.com
SM Kupchan, AL Dessertine, BT Blaylock… - The Journal of Organic …, 1974 - ACS Publications
… pentopyranine A … Pentopyranine A and C are the firstnaturally occurring nucleosides possessing the … ) from L-arabinose andits identity with pentopyranine A. Condensation of …
Number of citations: 130 pubs.acs.org
NS Bhacca, FW Wehrli, NH Fischer - The Journal of Organic …, 1973 - ACS Publications
… Recently, Seto, et at.,2 isolated two cytosine nucleosides, pentopyranine A and C, from the … Pentopyranine A and C are therefore the first naturally occurring nucleosides possessing …
Number of citations: 39 pubs.acs.org
M Fuertes, JT Witkowski, RK Robins - The Journal of Organic …, 1975 - ACS Publications
… Two cytosine nucleoside antibiotics, pentopyranine A and C, which are of the aL configuration, … to the nucleoside antibiotics pentopyranine A and C is also evident. Pentopyranine A …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.